3-Bromo-2-chloro-5-(difluoromethyl)pyridine
Overview
Description
3-Bromo-2-chloro-5-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Scientific Research Applications
3-Bromo-2-chloro-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been used in the production of several crop-protection products . They act as insect growth regulators, inhibiting the growth of target insects at their larval stages .
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that similar compounds, such as trifluoromethylpyridines, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
Result of Action
Similar compounds have shown to inhibit the growth of target insects at their larval stages .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-chloro-5-(difluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can act as a ligand for specific proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a specific dosage level triggers a pronounced biological response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage, altered metabolic function, and behavioral changes in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites with different biological activities. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, influencing its intracellular localization and accumulation. Additionally, binding proteins can sequester this compound, affecting its bioavailability and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Comparison with Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 3-Bromo-5-chloro-2-(difluoromethyl)pyridine
- 2-Chloro-5-(difluoromethyl)pyridine
Comparison: 3-Bromo-2-chloro-5-(difluoromethyl)pyridine is unique due to the simultaneous presence of bromine, chlorine, and difluoromethyl groups, which confer distinct reactivity and binding properties. Compared to its analogs, this compound exhibits enhanced chemical stability and higher reactivity in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-2-chloro-5-(difluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCWHAQVDBVKOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246736 | |
Record name | Pyridine, 3-bromo-2-chloro-5-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71702-02-8 | |
Record name | Pyridine, 3-bromo-2-chloro-5-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71702-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-2-chloro-5-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloro-5-(difluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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